5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with bromine and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxamide Formation: The carboxamide group is introduced by reacting the brominated furan with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furans.
Scientific Research Applications
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide: Shares a similar furan ring structure but lacks the hydroxypropyl group.
5-bromo-N-(2-phenyl)furan-2-carboxamide: Similar brominated furan ring but with different substituents.
Uniqueness
The presence of the 3-(3-chlorophenyl)-3-hydroxypropyl group in 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This unique structure may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c15-13-5-4-12(20-13)14(19)17-7-6-11(18)9-2-1-3-10(16)8-9/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPRZABCCBMLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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